1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
Description
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a sulfonylated pyrrolidine derivative with the molecular formula C₁₆H₁₈ClNO₆S₂ and an average molecular mass of 419.891 g/mol (monoisotopic mass: 419.026407 g/mol). Its ChemSpider ID is 31078856, and it features two sulfonyl groups attached to a pyrrolidine backbone: one linked to a 3-chloro-4-methoxyphenyl ring and the other to a furan-2-ylmethyl moiety . The absence of defined stereocenters suggests a non-chiral structure under standard synthetic conditions.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO6S2/c1-23-16-5-4-13(9-15(16)17)26(21,22)18-7-6-14(10-18)25(19,20)11-12-3-2-8-24-12/h2-5,8-9,14H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCATLCKHUXIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrrolidine derivative and introduce the sulfonyl groups through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled. The use of automated systems for monitoring and adjusting temperature, pressure, and pH levels would be essential to optimize yield and minimize impurities.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl groups attached to the pyrrolidine ring are electron-withdrawing, making adjacent positions susceptible to nucleophilic attack.
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Hydrolysis : Under basic conditions (e.g., NaOH/H₂O), the sulfonyl groups can undergo hydrolysis to form sulfonic acid derivatives. For example, the furan-2-ylmethyl sulfonyl moiety may hydrolyze to yield 2-furanmethanol and sulfur trioxide intermediates .
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Aminolysis : Reaction with amines (e.g., NH₃ or primary amines) leads to sulfonamide formation. For instance, substitution at the pyrrolidine-attached sulfonyl group produces derivatives with modified pharmacological profiles .
Key Reaction Example:
Oxidation:
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The furan ring is prone to oxidation. Treatment with H₂O₂/Fe²⁺ or KMnO₄ oxidizes the furylmethyl sulfonyl group to a carboxylic acid derivative .
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The methoxyphenyl group undergoes demethylation under strong oxidative conditions (e.g., BBr₃), yielding a phenolic intermediate .
Reduction:
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Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl groups to thioethers, altering the compound’s polarity and biological activity .
Cycloaddition and Ring-Opening Reactions
The furan moiety participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming six-membered cycloadducts. This reactivity is leveraged to synthesize polycyclic derivatives .
Example Reaction Pathway:
Electrophilic Aromatic Substitution (EAS)
The 3-chloro-4-methoxyphenyl group directs electrophilic substitution at specific positions:
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Chlorination : Further halogenation occurs at the para position to the methoxy group using Cl₂/FeCl₃ .
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Nitration : Nitrating agents (HNO₃/H₂SO₄) target the meta position relative to the sulfonyl group .
Thermal Decomposition
Thermogravimetric analysis (TGA) indicates decomposition above 250°C, releasing SO₂ and HCl gases. This property is critical for industrial safety protocols .
Biological Implications
While direct pharmacological data for this compound is limited, its structural analogs exhibit enzyme inhibition (e.g., MDM2/p53 pathway modulation) and antibacterial activity due to sulfonyl group interactions with bacterial sulfotransferases . Modifications at the pyrrolidine or sulfonyl groups enhance target specificity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including compounds similar to 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine, as anticancer agents. For instance:
- Mechanism of Action : These compounds often inhibit specific enzymes involved in cancer cell proliferation, such as carbonic anhydrases and matrix metalloproteinases. This inhibition can lead to reduced tumor growth and metastasis.
Antimicrobial Properties
Compounds with a similar structure have shown promising antimicrobial activity against various pathogens:
- In Vitro Studies : Compounds featuring furan and sulfonamide groups have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial effects .
Antiviral Activity
Research into N-Heterocycles has revealed their potential as antiviral agents:
- HIV Inhibition : Some derivatives exhibit activity against HIV reverse transcriptase, suggesting that modifications to the pyrrolidine structure could enhance antiviral efficacy .
Case Studies
Mechanism of Action
The mechanism by which 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting or activating their function.
Comparison with Similar Compounds
1-((1,2,3,6-Tetrahydro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidine (7)
1-[(4-Methylphenyl)sulfonyl] Derivatives (19a, 19b)
- Examples :
- 19a : 1-[(4-Methylphenyl)sulfonyl]-2-[4-(trifluoromethyl)]pyrrolidine.
- 19b : 1-[(4-Methylphenyl)sulfonyl]-2-[4-(methoxy)]pyrrolidine.
- Synthesis : Utilizes Pd/C-catalyzed hydrogenation in dichloromethane under nitrogen .
Sulfonamides with Heteroaromatic Groups
N-(4-Chloro-3-methoxyphenyl)pyridine-2-sulfonamide (8)
- Structure : Pyridine-2-sulfonamide linked to a 4-chloro-3-methoxyphenyl group.
- Synthesis : Reacts pyridine-2-sulfonyl chloride with 4-chloro-3-methoxyaniline in DIEA:DMF at 60°C for 48 hours .
- Key Differences : The pyridine ring introduces rigidity and hydrogen-bonding capabilities absent in the pyrrolidine-based target compound. LCMS data (RT = 1.271 min, m/z = 321.0) suggests lower molecular weight and faster elution compared to the target compound .
2,4-Pentanedione Derivatives with Furan-2-ylmethyl Sulfonyl Groups
- Example : 2,4-Pentanedione, 3-[1-(2-furanyl)-2-(tridecafluorohexylsulfonyl)ethyl]-.
- Key Differences : The trifluorohexylsulfonyl group enhances lipophilicity, whereas the target compound’s furan-2-ylmethyl sulfonyl group may improve π-π stacking interactions in biological targets .
Sulfonylated Piperidines and Azepanes
1-(4-Chloro-3-Nitrobenzenesulfonyl)-azepane
- Structure : Azepane (7-membered ring) substituted with a 4-chloro-3-nitrobenzenesulfonyl group.
- Key Differences : The nitro group is strongly electron-withdrawing, increasing sulfonyl group reactivity compared to the methoxy group in the target compound .
Functional and Electronic Effects of Substituents
- Chloro vs. Methoxy Groups : The 3-chloro substituent in the target compound enhances electrophilicity, while the 4-methoxy group provides moderate electron-donating effects, balancing solubility and reactivity.
- Furan-2-ylmethyl vs. Alkyl Chains : The furan ring’s aromaticity may confer metabolic stability compared to aliphatic chains in compounds like 19a .
Biological Activity
The compound 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a novel sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
- Molecular Formula : C20H25ClN2O5S
- Molecular Weight : 440.94 g/mol
- CAS Number : 863201-57-4
The compound features a pyrrolidine ring substituted with sulfonyl groups linked to a furan moiety and a chlorinated methoxyphenyl group. This unique structure is hypothesized to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with furan-2-ylmethylamine under basic conditions. The reaction is performed in an organic solvent like dichloromethane, followed by purification through recrystallization or chromatography.
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings suggest that the compound possesses moderate antibacterial and antifungal activities, potentially making it suitable for further development as an antimicrobial agent .
Anticancer Potential
The anticancer activity of the compound was evaluated in vitro against several cancer cell lines, including HCT116 (colon cancer) and OVCAR-8 (ovarian cancer). The results demonstrated:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 7.76 |
| OVCAR-8 | 9.76 |
These values indicate that the compound exhibits significant antiproliferative effects, suggesting its potential as a lead compound in cancer therapy .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes was also assessed. Notably, it demonstrated inhibitory activity against certain kinases involved in cancer progression:
| Enzyme | IC50 (nM) |
|---|---|
| Akt1 | 30.4 |
| Focal Adhesion Kinase | 27 |
This selective inhibition could be beneficial for targeted cancer therapies, as it may minimize side effects associated with broader-spectrum inhibitors .
Case Studies
- In Vivo Efficacy : In animal models, administration of the compound at doses of 10 mg/kg resulted in a notable reduction in tumor growth by approximately 42%. This underscores its potential for therapeutic use in oncology .
- Toxicity Profile : Preliminary toxicity studies indicated that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses during short-term studies .
Q & A
Q. How does the electronic nature of substituents influence the compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
